molecular formula C11H13N3O2S B3388643 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide CAS No. 88398-58-7

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3388643
CAS No.: 88398-58-7
M. Wt: 251.31 g/mol
InChI Key: LALRAHMHYBYUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of methyl groups at positions 3 and 5, a phenyl group at position 1, and a sulfonamide group at position 4. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with sulfonamide reagents. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by sulfonation. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .

Scientific Research Applications

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: Lacks the sulfonamide group but shares the core pyrazole structure.

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide: Features a carboxamide group at position 4.

Uniqueness

The presence of the sulfonamide group in 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This functional group enhances its solubility, reactivity, and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALRAHMHYBYUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537479
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-58-7
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.